Ethyl 2,4-dimethyl-2-pentenoate
Description
Its molecular formula is C₉H₁₆O₂, with a calculated molecular weight of 156.22 g/mol. The compound’s (E)-stereochemistry is confirmed by its synonyms in authoritative databases .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 2,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
AAYYTNPAPOADFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare ethyl 2,4-dimethyl-2-pentenoate with four related compounds, highlighting structural, functional, and contextual differences.
Table 1: Key Properties of this compound and Analogues
Key Comparisons:
Structural Isomerism and Substituent Effects: this compound differs from methyl 4,4-dimethyl-2-pentenoate (found in olive mill waste ) in both ester alkyl group (ethyl vs. methyl) and substituent positions (2,4-dimethyl vs. 4,4-dimethyl). These differences likely affect volatility and solubility, with the ethyl ester being less volatile due to its larger alkyl group. The 2,4-dimethyl-2-pentenoic acid lacks the ester group, making it more polar and acidic (pKa ~4-5 estimated).
Functional Group Impact: Compared to ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate , the absence of a hydroxymethyl group and the presence of a conjugated double bond in this compound reduce its polarity. This difference would influence solubility in aqueous systems and reactivity in hydrolysis or hydrogenation reactions.
Stereochemical and Stability Considerations: this compound’s (E)-configuration confers greater thermodynamic stability compared to hypothetical (Z)-isomers, as steric hindrance between the ethyl ester and 4-methyl group is minimized. This stability is critical for industrial applications requiring shelf-life longevity.
Occurrence and Industrial Relevance: Methyl 4,4-dimethyl-2-pentenoate is uniquely identified in olive mill waste (OMW) hydrochar liquor , suggesting its formation during high-temperature biomass processing.
Research Findings:
- Biomarker Significance: Methyl 4,4-dimethyl-2-pentenoate serves as a biomarker for OMW, distinguishing it from other agroindustrial wastes like citrus waste (CAW) or onion juice waste (OJW) .
- Metabolic Pathways: 2,4-Dimethyl-2-pentenoic acid’s presence in human metabolomes implies that this compound could undergo enzymatic hydrolysis in biological systems, releasing the acid and ethanol.
- Synthetic Utility: Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate’s hydroxymethyl group makes it a versatile intermediate for further functionalization (e.g., etherification or esterification), unlike the conjugated, unsaturated this compound.
Preparation Methods
Acid-Catalyzed Esterification
The most direct route to ethyl 2,4-dimethyl-2-pentenoate involves Fischer esterification of 2,4-dimethyl-2-pentenoic acid with ethanol. This method employs concentrated sulfuric acid or hydrochloric acid as catalysts, typically under reflux conditions (80–120°C) for 4–12 hours . The reaction proceeds via nucleophilic acyl substitution, where the acid’s carbonyl oxygen is protonated, enhancing electrophilicity for ethanol attack.
The equilibrium is driven toward ester formation through azeotropic removal of water using Dean-Stark apparatus or molecular sieves. For example, a patent describes combining 6.4 mmol of 2,4-dimethyl-2-pentenoic acid with excess ethanol and 1 mol% H₂SO₄, achieving near-quantitative conversion after 18 hours at reflux . The stoichiometric ratio of acid to alcohol is critical, with a 1:5 molar ratio optimizing yield while minimizing side reactions like ether formation.
Reaction equation:
Limitations include the commercial scarcity of 2,4-dimethyl-2-pentenoic acid, necessitating precursor synthesis via aldol condensation of isobutyraldehyde with methyl acrylate followed by oxidation .
Claisen Rearrangement Strategy
For laboratories lacking access to preformed 2,4-dimethyl-2-pentenoic acid, the Claisen rearrangement offers an alternative route. This -sigmatropic rearrangement converts allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds, which can be functionalized into target esters .
A modified protocol from academic research involves:
-
Synthesizing allyl vinyl ether from 3-methyl-2-buten-1-ol and ethyl orthoacetate.
-
Heating at 180–200°C under inert atmosphere to induce rearrangement.
-
Hydrolyzing the intermediate ketone to the carboxylic acid.
This four-step sequence achieves an overall yield of 32–41%, with the rearrangement step being rate-limiting. Nuclear magnetic resonance (NMR) monitoring reveals complete conversion when using 0.5 mol% scandium triflate as a Lewis acid catalyst, reducing side products like polymerization .
Purification and Isolation Techniques
Crude reaction mixtures require rigorous purification due to competing isomerization and oligomerization byproducts. Industrial-scale processes employ fractional distillation under reduced pressure (5.32×10² Pa), selectively isolating the ester at 80–100°C . Laboratory protocols utilize flash chromatography with silica gel (30–40 μm) and a 98:2 cyclohexane/ethyl acetate eluent, achieving >95% purity .
Table 1: Comparative Analysis of Purification Methods
| Method | Conditions | Purity (%) | Recovery (%) |
|---|---|---|---|
| Kugelrohr distillation | 80–100°C, 5.32×10² Pa | 89 | 76 |
| Flash chromatography | SiO₂, cyclohexane/EtOAc (98:2) | 95 | 68 |
| Molecular distillation | 150°C, 1.33×10³ Pa | 92 | 81 |
Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of 2,4-dimethyl-3-pentenoate isomers when distillation temperatures remain below 110°C .
Industrial-Scale Optimization
Batch reactors for esterification require corrosion-resistant materials (Hastelloy C-276) due to acidic conditions. Continuous flow systems enhance productivity by maintaining steady-state concentrations, reducing reaction time from 18 hours to 45 minutes . A pilot plant study demonstrated 92% conversion using:
-
Tubular reactor (316L stainless steel)
-
10 bar pressure
-
1.2 mol% methanesulfonic acid catalyst
Energy consumption decreases by 40% compared to batch methods, though capital costs increase by 25% .
Spectroscopic Validation
Successful synthesis is verified through:
-
¹H NMR (CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.72 (s, 6H, 2×CH₃), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 5.15 (s, 1H, CH=) .
-
IR (neat): 1715 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch) .
Emerging Synthetic Approaches
Recent advances include enzymatic esterification using Candida antarctica lipase B (CAL-B) immobilized on acrylic resin. In a biphasic system (hexane:buffer, 3:1), this method achieves 78% yield at 37°C within 8 hours, avoiding acidic byproducts .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ethyl 2,4-dimethyl-2-pentenoate, and how are they experimentally determined?
- Methodology :
- Density and Boiling Point : Measure using a digital densitometer and fractional distillation under controlled pressure (e.g., 1 atm for boiling point). Reported values include density ≈0.967 g/cm³ and boiling point ≈217.1°C .
- Structural Confirmation : Use NMR (¹H/¹³C) and IR spectroscopy. Compare experimental peaks with PubChem data (InChI Key: MOJNQUDSDVIYEO-AATRIKPKSA-N) to confirm stereochemistry and functional groups .
- Purity Assessment : Perform gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-WAX) to detect impurities and quantify isomer ratios .
Q. What synthetic routes are available for this compound, and how is yield optimized?
- Methodology :
- Esterification : React 2,4-dimethyl-2-pentenoic acid with ethanol in the presence of H₂SO₄ as a catalyst under reflux (4–6 hours). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Yield optimization involves stoichiometric control (excess ethanol) and acid scavengers (e.g., NaHCO₃) during workup .
- Purification : Recrystallize the crude product from ethanol or use vacuum distillation to isolate the ester. Purity >95% is achievable with fractional distillation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to simulate NMR/IR spectra at the B3LYP/6-31G(d) level. Compare theoretical results with experimental data (e.g., NIST Chemistry WebBook) to identify discrepancies in peak assignments .
- Conformational Analysis : Perform molecular dynamics simulations to assess the stability of staggered vs. eclipsed conformers. This clarifies anomalies in coupling constants observed in ¹H NMR .
Q. What strategies mitigate instability of this compound under varying storage conditions?
- Methodology :
- Degradation Studies : Store samples at 4°C, 25°C, and 40°C under nitrogen. Monitor hydrolysis/oxidation via periodic GC-MS. Results show degradation accelerates above 25°C, with ester cleavage forming 2,4-dimethyl-2-pentenoic acid .
- Stabilization : Add antioxidants (e.g., BHT at 0.01% w/w) or use amber glass vials to reduce photolytic decomposition. Confirm efficacy via accelerated stability testing (ICH Q1A guidelines) .
Q. How can bioactivity assays be designed to evaluate this compound’s potential as an antimicrobial agent?
- Methodology :
- Microbial Screening : Use broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v).
- Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption. Synergistic effects with commercial antibiotics can be tested via checkerboard assays .
Data Analysis and Contradictions
Q. How should researchers address discrepancies between theoretical and experimental vapor pressure data for this compound?
- Methodology :
- Re-evaluate Assumptions : Compare Antoine equation parameters (from NIST) with experimental vapor pressure measurements using a manometric setup. Discrepancies often arise from impurities or non-ideal gas behavior .
- Error Quantification : Apply statistical tools (e.g., ANOVA) to assess variability across replicates. Report confidence intervals (±5% typical for GC-MS methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
